molecular formula C11H15N3O4S2 B4993315 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide

1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide

Cat. No. B4993315
M. Wt: 317.4 g/mol
InChI Key: BKGIOQTXSCMUFP-UHFFFAOYSA-N
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Description

1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as kinase inhibitors, which are designed to target specific enzymes involved in cellular signaling pathways. The purpose of

Mechanism of Action

1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), an enzyme that plays a crucial role in B-cell receptor signaling. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that promote cell growth and survival. This mechanism of action is similar to other BTK inhibitors, such as ibrutinib, which has been approved for the treatment of several types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BTK, with minimal off-target effects on other kinases. This selectivity is important for reducing the risk of side effects associated with non-specific kinase inhibition. In addition, this compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo.

Advantages and Limitations for Lab Experiments

One advantage of 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide for lab experiments is its selectivity for BTK, which allows for the specific targeting of B-cell receptor signaling pathways. This selectivity also reduces the risk of off-target effects that can confound experimental results. However, one limitation of this compound is its relatively new status as a research compound, which means that there is limited information available on its long-term effects and safety profile.

Future Directions

Future research on 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide could focus on several areas, including its potential therapeutic applications in combination with other drugs, its efficacy in animal models of disease, and its safety profile in long-term studies. Additionally, further studies could investigate the mechanism of action of this compound and its effects on downstream signaling pathways, as well as its potential use as a tool compound for understanding B-cell receptor signaling.

Synthesis Methods

The synthesis of 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide involves several steps, starting with the reaction of 5-bromo-3-thiophenecarboxylic acid with piperidine to form 5-bromo-3-thienylpiperidine. This intermediate product is then reacted with ammonium carbonate and carbonyldiimidazole to form the corresponding amide. The final step involves the reaction of the amide with p-toluenesulfonyl chloride to form this compound.

Scientific Research Applications

1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide has been studied for its potential therapeutic applications in several diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune disorders. This compound has also been shown to have a synergistic effect when used in combination with other drugs, such as rituximab, in the treatment of lymphoma.

properties

IUPAC Name

1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S2/c12-10(15)7-1-3-14(4-2-7)20(17,18)8-5-9(11(13)16)19-6-8/h5-7H,1-4H2,(H2,12,15)(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGIOQTXSCMUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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